[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine
Overview
Description
[1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine: is a chemical compound that belongs to the class of triazoles. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This specific compound is characterized by the presence of a 3,5-dimethylphenyl group attached to the triazole ring, which is further connected to a methanamine group. The unique structure of this compound makes it of interest in various fields, including medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine typically involves the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized using the Huisgen 1,3-dipolar cycloaddition reaction, commonly known as the “click” reaction. This involves the reaction of an azide with an alkyne in the presence of a copper(I) catalyst.
Attachment of the 3,5-Dimethylphenyl Group: The 3,5-dimethylphenyl group can be introduced through a nucleophilic aromatic substitution reaction, where a suitable precursor such as 3,5-dimethylphenyl halide reacts with the triazole ring.
Introduction of the Methanamine Group:
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methanamine group, leading to the formation of corresponding imines or oximes.
Reduction: Reduction reactions can convert the triazole ring to dihydrotriazole derivatives.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce additional functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic reagents like nitric acid or bromine can be used under controlled conditions.
Major Products:
Oxidation: Formation of imines or oximes.
Reduction: Formation of dihydrotriazole derivatives.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes with catalytic properties.
Materials Science: It can be incorporated into polymer matrices to enhance material properties such as thermal stability and mechanical strength.
Biology:
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its ability to interact with microbial cell membranes and enzymes.
Enzyme Inhibition: It can act as an inhibitor for specific enzymes, making it useful in biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a candidate for drug development, particularly in the design of novel therapeutics for various diseases.
Industry:
Chemical Synthesis: It can be used as an intermediate in the synthesis of more complex molecules for industrial applications.
Mechanism of Action
The mechanism of action of [1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine involves its interaction with specific molecular targets. The triazole ring can form coordination bonds with metal ions, influencing enzymatic activity. The methanamine group can interact with biological receptors, modulating their function. The compound’s overall effect is determined by its ability to bind to these targets and alter their activity, leading to various biological outcomes.
Comparison with Similar Compounds
- [1-(3,4-dimethoxyphenyl)-1H-1,2,3-triazol-4-yl]methanamine
- [1-(3,5-dimethylphenyl)-1H-1,2,4-triazol-4-yl]methanamine
- [1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-5-yl]methanamine
Uniqueness:
- Structural Features: The presence of the 3,5-dimethylphenyl group and the specific positioning of the methanamine group make [1-(3,5-dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanamine unique compared to its analogs.
- Reactivity: The compound’s reactivity profile is influenced by the electronic effects of the 3,5-dimethylphenyl group, which can enhance or inhibit certain chemical reactions.
- Biological Activity: The specific arrangement of functional groups can lead to distinct biological activities, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
[1-(3,5-dimethylphenyl)triazol-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4/c1-8-3-9(2)5-11(4-8)15-7-10(6-12)13-14-15/h3-5,7H,6,12H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKXBDPMTGMKNRR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2C=C(N=N2)CN)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
202.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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